Product packaging for 2-(4-Methoxyphenyl)-3-methylbutanoic acid(Cat. No.:CAS No. 51632-31-6)

2-(4-Methoxyphenyl)-3-methylbutanoic acid

Cat. No.: B181782
CAS No.: 51632-31-6
M. Wt: 208.25 g/mol
InChI Key: OWSOZXBIUKEPTD-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-3-methylbutanoic acid is a high-purity chemical compound with the CAS Registry Number 51632-31-6 . This organic acid, with a molecular formula of C12H16O3 and a molecular weight of 208.25 g/mol, serves as a valuable building block in organic synthesis and pharmaceutical research . The compound's structure features a methoxyphenyl group and a carboxylic acid functionality, which makes it a versatile intermediate for the development of more complex molecules. Its specific stereoisomer, (S)-2-(4-methoxyphenyl)-3-methylbutanoic acid (CAS 55332-36-0), is also available, highlighting its relevance in stereospecific synthesis and chiral research applications . Researchers utilize this compound in the exploration of new therapeutic agents and as a key intermediate, such as in the study of related compounds like Gliquidone impurities . This product is intended for research and further manufacturing applications only and is strictly not for direct human use. Proper storage at room temperature is recommended. For a detailed safety overview, please consult the Safety Data Sheet.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O3 B181782 2-(4-Methoxyphenyl)-3-methylbutanoic acid CAS No. 51632-31-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxyphenyl)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-8(2)11(12(13)14)9-4-6-10(15-3)7-5-9/h4-8,11H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWSOZXBIUKEPTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40965942
Record name 2-(4-Methoxyphenyl)-3-methylbutanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51632-31-6
Record name 4-Methoxy-α-(1-methylethyl)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51632-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 4-methoxy-alpha-(1-methylethyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Methoxyphenyl)-3-methylbutanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 4 Methoxyphenyl 3 Methylbutanoic Acid and Its Derivatives

Established Synthetic Pathways for Carboxylic Acid Derivatives

Established methods for synthesizing 2-arylpropionic acids can be adapted for the preparation of 2-(4-methoxyphenyl)-3-methylbutanoic acid. One robust and versatile approach involves a two-step, one-pot palladium-catalyzed Heck reaction followed by a hydroxycarbonylation. mdpi.com This sequence allows for the flexible synthesis of various 2-arylpropionic acids. mdpi.com

The synthesis would commence with the Heck coupling of an aryl bromide, such as 4-bromoanisole, with an appropriate alkene, like 3-methyl-1-butene, to form an intermediate styrene (B11656) derivative. This is subsequently subjected to hydroxycarbonylation in the same pot, using a palladium catalyst, to yield the desired carboxylic acid. mdpi.com The regioselectivity of both the Heck reaction and the carbonylation step is crucial for the successful synthesis of the target molecule. mdpi.com

Another established route is a three-step procedure starting from vinyl arenes. nih.gov This method involves the asymmetric hydrovinylation of a vinyl arene, followed by oxidative degradation of the resulting 3-arylbutene to the corresponding 2-arylpropionic acid. nih.gov For the synthesis of this compound, this would entail the hydrovinylation of a suitably substituted vinyl arene.

A patent describes the synthesis of 4-(4-methoxyphenyl)butyric acid from 4-(4-methoxyphenyl)-4-oxobutyric acid via hydrogenation. google.com While this produces a different structural isomer, the initial Friedel-Crafts reaction between an alkoxybenzene and a cyclic anhydride (B1165640) is a common strategy to form the aryl-butanoic acid backbone. google.com

Enantioselective Synthesis Strategies for Chiral Carboxylic Acids

The presence of a stereocenter at the α-position of this compound necessitates the use of enantioselective synthetic strategies to obtain single enantiomers, which is often crucial for biological activity.

Asymmetric Catalysis and Ligand Design

Asymmetric catalysis offers a direct and efficient route to enantiomerically enriched chiral molecules. The design of chiral ligands is central to the success of these transformations.

Dynamic kinetic resolution (DKR) is a powerful tool for the asymmetric synthesis of chiral compounds from racemic starting materials. In the context of 2-arylpropionic acids, DKR of their corresponding esters can be achieved with high efficiency. For instance, bifunctional chiral 4-pyrrolidinopyridine (B150190) (PPY) N-oxides have been shown to catalyze the DKR of racemic carboxylic esters, yielding chiral α-aryl α-alkyl carboxylic esters with high enantiomeric excess. acs.org This methodology has been successfully applied to the synthesis of various non-steroidal anti-inflammatory drugs (NSAIDs) like (S)-ibuprofen and (S)-naproxen. acs.org

A similar strategy could be envisioned for this compound, where the corresponding racemic ester undergoes DKR in the presence of a suitable chiral catalyst. Another approach involves the DKR of α-keto esters via asymmetric transfer hydrogenation. nih.govnih.gov A specifically designed (arene)RuCl(monosulfonamide) catalyst has been used for the DKR of β-aryl α-keto esters, leading to the formation of three contiguous stereocenters with high diastereoselectivity. nih.govnih.gov

Chiral ruthenium and iridium catalysts are highly effective for the asymmetric hydrogenation of unsaturated precursors to chiral carboxylic acids. nih.govacs.org

Ruthenium Catalysts: Ruthenium complexes with chiral diphosphine ligands, such as BINAP, are well-established for the asymmetric hydrogenation of α,β-unsaturated carboxylic acids. youtube.comyoutube.com For the synthesis of enantiomerically pure this compound, a precursor such as (E)- or (Z)-2-(4-methoxyphenyl)-3-methyl-2-butenoic acid could be subjected to asymmetric hydrogenation using a chiral ruthenium catalyst. The Noyori-type catalysts, which are ruthenium(II) complexes with chiral diamine and arene ligands, are particularly effective in the asymmetric transfer hydrogenation of ketones and could be adapted for the reduction of a suitable keto-ester precursor. mdpi.com

Iridium Catalysts: Chiral iridium complexes have emerged as superior catalysts for the asymmetric hydrogenation of a wide range of unsaturated carboxylic acids, often exhibiting high turnover numbers and enantioselectivities under mild conditions. nih.govacs.org Iridium catalysts bearing chiral spiro-phosphine-oxazoline or spiro-phosphine-benzylamine ligands have shown excellent performance in the hydrogenation of various substituted acrylic acids. nih.govacs.org The carboxy group of the substrate plays a crucial role in coordinating to the iridium center, directing the hydrogenation. acs.org A neutral iridium catalyst with a chiral spiro phosphine-carboxy ligand has also been developed, showing high enantioselectivity for the asymmetric hydrogenation of challenging unsaturated carboxylic acids. rsc.org An enantioselective iridium-catalyzed allylic alkylation has also been developed to access α-quaternary carboxylic acid derivatives. nih.gov

Table 1: Representative Chiral Ru and Ir Catalysts for Asymmetric Hydrogenation
Catalyst TypeChiral LigandPrecursor TypeReference
RutheniumBINAPα,β-Unsaturated carboxylic acid youtube.comyoutube.com
RutheniumTsDPENβ-Aryl α-keto ester nih.govnih.gov
IridiumSpiro-phosphine-oxazolineα,β-Unsaturated carboxylic acid nih.govacs.org
IridiumSpiro-phosphine-benzylamineα,β-Unsaturated carboxylic acid nih.govacs.org
IridiumSpiro phosphine-carboxyα,β-Unsaturated carboxylic acid rsc.org

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry. sigmaaldrich.com The auxiliary is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed. sigmaaldrich.com

For the synthesis of this compound, a suitable starting material would be (4-methoxyphenyl)acetic acid. This acid can be coupled to a chiral auxiliary, such as a chiral oxazolidinone or pseudoephenamine. nih.govharvard.edu The resulting amide can then be deprotonated to form a chiral enolate, which is subsequently alkylated with an isopropyl halide. The diastereoselectivity of this alkylation step is controlled by the chiral auxiliary. Finally, removal of the auxiliary affords the desired enantiomer of this compound. Pseudoephenamine has been shown to be a particularly effective chiral auxiliary for asymmetric alkylations, leading to high diastereoselectivities. nih.govharvard.edu

Table 2: Common Chiral Auxiliaries for Asymmetric Alkylation
Chiral AuxiliaryKey FeaturesReference
Chiral OxazolidinonesCommercially available, high diastereoselectivity in alkylations and aldol (B89426) reactions. sigmaaldrich.com
PseudoephenamineRecyclable, excellent stereocontrol in alkylation reactions, especially for forming quaternary carbons. nih.govharvard.edu

Biocatalytic Approaches in Stereoselective Synthesis

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral compounds. nih.gov Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic carboxylic acids and their esters. nih.govchemrxiv.org

In a typical lipase-catalyzed kinetic resolution, a racemic mixture of this compound or its ester is treated with a lipase (B570770) in the presence of an acyl donor (for the acid) or an alcohol (for the ester). The lipase will selectively acylate or deacylate one enantiomer at a much faster rate, allowing for the separation of the two enantiomers. nih.gov Lipases from Candida antarctica (CALB) and Pseudomonas species have been successfully used for the resolution of various 2-arylpropionic acids. nih.govnih.gov The efficiency and enantioselectivity of the resolution can be influenced by factors such as the choice of lipase, solvent, and temperature. almacgroup.com Dynamic kinetic resolution can also be achieved using biocatalysts, where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer. chemrxiv.org

Enzyme-Catalyzed Enantiocontrol (e.g., Lipase-catalyzed reactions)

The biological activity of chiral molecules is often dependent on their stereochemistry, making enantiocontrol a critical aspect of synthetic chemistry. chemrxiv.org For compounds like this compound, which possess a chiral center, obtaining enantiomerically pure forms is essential for their potential applications. Enzyme-catalyzed kinetic resolution, particularly using lipases, stands out as a powerful and environmentally friendly method for separating racemic mixtures. chemrxiv.orgmdpi.com

Lipases are widely used biocatalysts due to their stability in organic solvents, broad substrate specificity, and high enantioselectivity. mdpi.commdpi.com The most common approach is the kinetic resolution of a racemic ester of the target carboxylic acid. In this process, the lipase selectively catalyzes the hydrolysis of one enantiomer of the ester, leaving the other enantiomer unreacted. This results in a mixture of an enantiomerically enriched acid and the unreacted ester, which can then be separated.

The efficiency of lipase-catalyzed kinetic resolution is highly dependent on several reaction parameters. Optimization of the solvent, temperature, and reaction time is crucial for achieving high enantiomeric excess (ee) and conversion rates. chemrxiv.org For instance, studies on similar 2-arylpropanoic acids have shown that solvents like cyclohexane (B81311) can enhance enantiopurity. chemrxiv.org The choice of lipase is also critical, with lipases from Candida antarctica (often immobilized, as in Novozym 435) and Candida rugosa being common choices that demonstrate high selectivity in various resolutions. mdpi.comresearchgate.net

The general scheme for a lipase-catalyzed hydrolytic kinetic resolution of a methyl ester of this compound would proceed as follows: The racemic methyl ester is exposed to a lipase in an aqueous buffer or a biphasic system. The lipase preferentially hydrolyzes one enantiomer (e.g., the (R)-ester) to the corresponding carboxylic acid ((R)-2-(4-Methoxyphenyl)-3-methylbutanoic acid), while the other enantiomer ((S)-methyl 2-(4-methoxyphenyl)-3-methylbutanoate) remains largely unreacted.

Table 1: Illustrative Parameters for Lipase-Catalyzed Kinetic Resolution

Parameter Condition Rationale/Effect
Enzyme Immobilized Candida antarctica lipase B (CAL-B) High stability and enantioselectivity for a wide range of substrates. mdpi.com
Substrate Racemic methyl 2-(4-methoxyphenyl)-3-methylbutanoate Ester form is typically used for hydrolytic resolution.
Solvent Biphasic system (e.g., Toluene/Water) or Cyclohexane Influences enzyme activity and enantioselectivity. chemrxiv.orgresearchgate.net
Temperature 30-50 °C Balances reaction rate and enzyme stability. chemrxiv.orgmdpi.com
pH 7.0-8.0 Maintained with a buffer to ensure optimal lipase activity for hydrolysis.
Acyl Acceptor Water (in hydrolysis) Reactant for the hydrolysis of the ester.

This biocatalytic approach offers a significant advantage over classical chemical resolutions by avoiding harsh reagents and reaction conditions, thus aligning with the principles of green chemistry.

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into the synthesis of pharmaceuticals and their intermediates is a major focus of modern chemical research. nih.gov These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov For the synthesis of this compound, applying these principles involves selecting environmentally benign solvents, utilizing catalytic rather than stoichiometric reagents, and designing processes that maximize atom economy. nih.govmdpi.com

Key green chemistry strategies applicable to the synthesis of this compound include the use of biocatalysts, as discussed previously, and the adoption of alternative reaction conditions and reagents that are more sustainable. nih.govmt.com

Solvent-Free Mechanochemical Synthesis

A significant advancement in green chemistry is the use of mechanochemistry, particularly solvent-free synthesis performed via ball milling or grinding. rsc.orgyoutube.com This high-energy milling technique initiates chemical reactions between solid reactants in the absence of a solvent, which drastically reduces waste and eliminates the environmental and safety hazards associated with volatile organic solvents. rsc.orgunibo.it

In a potential mechanochemical synthesis of a precursor to this compound, the solid starting materials would be placed in a milling jar with grinding balls. The mechanical energy from the milling process induces the chemical transformation. rsc.org This method is noted for its simplicity, efficiency, and potential for scalability. rsc.org

Table 2: Advantages of Solvent-Free Mechanochemical Synthesis

Feature Description
Reduced Waste Eliminates the need for bulk solvents, significantly reducing solvent waste. rsc.org
Increased Efficiency Reactions can be faster and more efficient than in solution.
Simplicity Often involves a simple mixing and grinding of reactants, simplifying the work-up procedure. rsc.org
Energy Efficiency Can be more energy-efficient than heating reactions in solution for extended periods.
Novel Reactivity Can enable reactions that are difficult or impossible in solution.

Utilization of Sustainable Reagents and Catalysts

The principle of using sustainable reagents and catalysts is central to green synthetic design. This involves replacing hazardous or non-renewable materials with safer, more abundant, or renewable alternatives.

For the synthesis of compounds like this compound, this can be achieved in several ways:

Biocatalysts : As detailed in section 2.2.3.1, enzymes like lipases are prime examples of sustainable catalysts. They are derived from renewable resources, operate under mild conditions (aqueous environments, neutral pH, ambient temperature), and are biodegradable. mdpi.com

Green Solvents : When solvents are necessary, replacing hazardous options like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or 2-methyltetrahydrofuran (B130290) (2-MeTHF) is a key strategy. nih.govmt.com

Multi-component Reactions (MCRs) : Designing synthetic routes that involve MCRs can significantly improve sustainability. MCRs combine three or more starting materials in a single step to form a complex product, which increases atom economy and reduces the number of synthetic steps and purification processes required. mdpi.commdpi.com A hypothetical MCR for a precursor could involve reacting 4-methoxyphenylacetaldehyde, a source of the methyl group, and a cyanide source in a one-pot reaction.

Use of Aqueous Reagents : An example of employing a greener reagent system is the demethylation of a related compound, 4-(4-methoxyphenyl)butanoic acid, using aqueous hydrobromic acid without an organic solvent. rsc.org This process is simpler, avoids volatile organic compounds, and allows for direct crystallization of the product from the reaction mixture, thereby minimizing waste. rsc.org

By thoughtfully selecting catalysts and reagents, chemists can design synthetic pathways to this compound that are not only efficient but also environmentally responsible.

Stereochemical Investigations of 2 4 Methoxyphenyl 3 Methylbutanoic Acid

Chirality and Stereoisomerism in the Compound Class

2-(4-Methoxyphenyl)-3-methylbutanoic acid is a chiral molecule, a characteristic central to its chemical identity and behavior. Chirality in organic molecules arises from the presence of a carbon atom bonded to four different substituents, known as a chiral center or stereocenter. The structure of this compound contains two such chiral centers: one at the second carbon (C2), which is bonded to a hydrogen atom, a carboxyl group (-COOH), a 4-methoxyphenyl (B3050149) group, and the rest of the carbon chain, and another at the third carbon (C3), which is bonded to a hydrogen atom, a methyl group, the C2 carbon, and an isopropyl methyl group.

The presence of two distinct chiral centers means that the molecule can exist as a set of four possible stereoisomers. These isomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. vedantu.com The stereoisomers of this compound class are categorized into pairs of enantiomers and diastereomers.

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. For this compound, the (2R, 3R) and (2S, 3S) isomers form one enantiomeric pair, while the (2R, 3S) and (2S, 3R) isomers form another.

Diastereomers are stereoisomers that are not mirror images of each other. For example, the (2R, 3R) isomer is a diastereomer of both the (2R, 3S) and (2S, 3R) isomers.

A related class of compounds, 3-(4-methoxyphenyl)glycidic acid esters, which are precursors in various syntheses, also exhibit this type of stereoisomerism. The trans diastereomer of the glycidic ester exists as two enantiomers, (2R, 3S) and (2S, 3R), while the cis diastereomer exists as the (2S, 3S) and (2R, 3R) enantiomers. google.com Understanding the relationships between these isomers is fundamental for developing stereoselective syntheses and for isolating specific, biologically active forms of a compound.

Table 1: Stereoisomers of this compound

Stereoisomer ConfigurationRelationship to (2R, 3R)
(2R, 3R)Identical
(2S, 3S)Enantiomer
(2R, 3S)Diastereomer
(2S, 3R)Diastereomer

Strategies for Chiral Resolution and Enantiomeric Enrichment

Since enantiomers often exhibit different biological activities, their separation from a racemic mixture (a 1:1 mixture of enantiomers) is a critical process in pharmaceutical and chemical research. This separation is known as chiral resolution. Several strategies have been developed for the resolution and enantiomeric enrichment of chiral acids and their derivatives.

One powerful technique is enzymatic resolution . This method leverages the high stereoselectivity of enzymes to catalyze a reaction on only one enantiomer in a racemic mixture. For example, in the synthesis of an optically active precursor, methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, the racemic mixture of the corresponding ester can be subjected to enantioselective hydrolysis using an enzyme. google.com Enzymes sourced from microorganisms like Serratia marcescens or Candida cylindrecea have been shown to be effective in this process, selectively hydrolyzing one enantiomer and leaving the other unreacted, thus allowing for their separation. google.com Similarly, lipase-catalyzed transesterification has been used to resolve related chiral intermediates. capes.gov.br

Chromatographic methods offer another robust approach. Chiral chromatography involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation. This technique has been successfully applied to resolve the enantiomers of various chiral compounds and can be scaled up to a preparative level for the isolation of larger quantities. nih.gov High-performance liquid chromatography (HPLC) with a chiral column is a common application of this principle. researchgate.net

Table 2: Chiral Resolution and Enrichment Strategies

StrategyPrincipleExample Application
Enzymatic ResolutionAn enzyme selectively reacts with one enantiomer in a racemic mixture.Enantioselective hydrolysis of racemic methyl 3-(4-methoxyphenyl) oxirane-2-carboxylate using a lipase (B570770). google.com
Chiral ChromatographyA chiral stationary phase differentially interacts with enantiomers, causing them to separate as they pass through the column.Separation of enantiomers of 5-acyl-6-phenyl-2,4-substituted-3(2H)-pyridaziones on a Chiralcel column. nih.gov

Stereocontrol Mechanisms in Advanced Synthetic Transformations

Controlling the stereochemical outcome of a chemical reaction is a primary goal in modern organic synthesis. For a molecule with multiple stereocenters like this compound, this involves employing advanced synthetic transformations that can selectively generate the desired stereoisomer.

Diastereoselective and Enantioselective Reaction Outcomes

Diastereoselective and enantioselective reactions are designed to produce a significant excess of one stereoisomer over others.

Diastereoselective reactions establish a preference for the formation of one diastereomer. For instance, in reactions that form a new stereocenter in a molecule that already contains one, the existing center can influence the stereochemistry of the new one. The synthesis of highly substituted cyclohexanones through cascade Michael reactions can proceed with complete diastereoselectivity, where the spatial arrangement of the intermediate dictates the approach of the reacting molecule. beilstein-journals.org In the synthesis of related glycidic esters, a Darzen's condensation can produce the thermodynamically more stable trans diastereomer, which can then be separated from any cis diastereomer. google.com

Enantioselective synthesis aims to create a chiral molecule from an achiral precursor in a way that favors one enantiomer. This is often achieved using chiral catalysts, reagents, or auxiliaries. Asymmetric epoxidation, for example, can create a chiral oxirane ring with a specific stereochemistry. google.com Biocatalytic asymmetric reduction using ene reductase enzymes has also been shown to be effective for producing chiral compounds with high enantiomeric excess. chemrxiv.org

Stereospecific Total Synthesis Approaches

A stereospecific synthesis is one in which the stereochemistry of the starting material directly determines the stereochemistry of the product, with the reaction mechanism proceeding in a way that retains or inverts the stereocenter in a predictable manner.

The total synthesis of complex molecules with multiple chiral centers often relies on a stereospecific approach. This strategy involves the use of a "chiral pool," which consists of readily available, enantiomerically pure starting materials. nih.gov The synthesis is designed by connecting these chiral building blocks in a defined sequence. nih.gov For example, a synthetic route to a molecule with three chiral centers was achieved by using commercially available compounds with defined stereochemistry, such as (R)- and (S)-citronellol. nih.gov By changing the sequence in which these chiral blocks were introduced, different stereoisomers of the final product could be synthesized. nih.gov

Applying this logic to this compound, a stereospecific total synthesis could begin with enantiomerically pure precursors, such as (S)-3-hydroxy-2-methylpropionate or a resolved version of a 3-methylbutanoic acid derivative. nih.gov These chiral fragments would then be coupled using reactions that proceed with a known and controlled stereochemical outcome, ensuring that the desired stereochemistry at both C2 and C3 is achieved in the final product.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of 2-(4-Methoxyphenyl)-3-methylbutanoic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer a foundational assessment of the molecule's structure by identifying the different types of hydrogen and carbon atoms present.

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and their proximity to other protons (spin-spin coupling). For this compound, the spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenyl group, the methoxy (B1213986) group, the chiral proton at the α-carbon, the methine proton of the isopropyl group, and the diastereotopic methyl protons of the isopropyl group.

The ¹³C NMR spectrum, often acquired with proton decoupling, displays a single peak for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the carbon's hybridization (sp³, sp²) and its bonding environment (e.g., aromatic, aliphatic, carbonyl, methoxy).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound (Note: Data are predicted based on analogous structures and standard chemical shift values. Actual experimental values may vary based on solvent and other conditions.)

¹H NMR (Proton)
Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~12.0 Singlet (broad) 1H Carboxylic acid (-COOH)
~7.20 Doublet 2H Aromatic protons (ortho to -CH)
~6.90 Doublet 2H Aromatic protons (ortho to -OCH₃)
~3.80 Singlet 3H Methoxy (-OCH₃) protons
~3.20 Doublet 1H α-proton (-CH-COOH)
~2.30 Multiplet 1H Isopropyl (-CH(CH₃)₂) proton
~1.00 Doublet 3H Isopropyl methyl (-CH₃)

¹³C NMR (Carbon-13)

Predicted Chemical Shift (δ, ppm) Assignment
~178 Carboxylic acid carbon (-COOH)
~159 Aromatic carbon (-C-OCH₃)
~130 Aromatic carbon (-C-CH)
~129 Aromatic carbons (ortho to -CH)
~114 Aromatic carbons (ortho to -OCH₃)
~55 Methoxy carbon (-OCH₃)
~55 α-carbon (-CH-COOH)
~32 Isopropyl methine carbon (-CH(CH₃)₂)
~21 Isopropyl methyl carbon (-CH₃)

To definitively assemble the molecular puzzle, two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between nuclei, confirming the bonding sequence. epfl.ch

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com For this compound, a COSY spectrum would show a crucial cross-peak between the α-proton (~3.20 ppm) and the isopropyl methine proton (~2.30 ppm), establishing the C2-C3 bond connectivity. It would also show correlations between the isopropyl methine and the two isopropyl methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C coupling). youtube.com An HSQC spectrum would link each proton signal in Table 1 to its corresponding carbon signal, for instance, confirming that the singlet at ~3.80 ppm is attached to the methoxy carbon at ~55 ppm. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for piecing together the molecular skeleton by showing correlations between protons and carbons over two or three bonds. researchgate.net Key HMBC correlations would include:

From the methoxy protons (~3.80 ppm) to the aromatic carbon at ~159 ppm, confirming the position of the methoxy group.

From the α-proton (~3.20 ppm) to the carbonyl carbon (~178 ppm) and the aromatic carbons, locking the position of the butanoic acid chain relative to the phenyl ring.

From the isopropyl methine and methyl protons to the α-carbon, confirming the isopropyl group's attachment at C3.

In-situ NMR spectroscopy is a powerful, non-invasive technique used to monitor the progress of a chemical reaction in real-time directly within the NMR tube. nih.gov This method provides kinetic data and can help identify transient intermediates that are not observable by conventional post-reaction analysis. rsc.org

For the synthesis of this compound, an in-situ NMR setup could track the consumption of reactants by monitoring the disappearance of their characteristic signals while simultaneously observing the emergence and increase in the intensity of the product's unique NMR peaks. researchgate.net This allows for precise determination of reaction endpoints, optimization of reaction conditions (temperature, catalyst loading), and a deeper mechanistic understanding of the formation process.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of this compound.

Table 2: High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₁₂H₁₆O₃
Monoisotopic Mass (Calculated) 208.10994 Da

Observing an ion with a mass that matches the calculated value to a high degree of accuracy provides strong evidence for the compound's chemical formula, distinguishing it from other compounds with the same nominal mass.

Combining chromatography with mass spectrometry creates a powerful tool for separating complex mixtures and identifying individual components.

LC-MS (Liquid Chromatography-Mass Spectrometry): This is a highly suitable technique for analyzing carboxylic acids like this compound directly from a solution. nih.gov The compound would first be separated from other components on an LC column (typically a reversed-phase column) before being introduced into the mass spectrometer for detection and identification. LC-MS/MS, a tandem MS technique, can be used for highly sensitive and selective quantification. unimi.it

GC-MS (Gas Chromatography-Mass Spectrometry): For analysis by GC-MS, carboxylic acids often require a derivatization step to increase their volatility and thermal stability. mdpi.commdpi.com The carboxyl group can be converted into an ester (e.g., a methyl or silyl (B83357) ester). The resulting derivative is then separated by gas chromatography and analyzed by the mass spectrometer, which provides a characteristic fragmentation pattern that serves as a molecular fingerprint.

GCxGC-ToFMS (Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry): This advanced technique provides significantly enhanced separation power compared to conventional GC-MS. nih.gov It is particularly useful for analyzing trace amounts of the target compound in highly complex matrices. The high resolving power and sensitivity of GCxGC-ToFMS would allow for the detailed chemical profiling of samples containing this compound, separating it from closely related isomers and matrix interferences. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

A comprehensive vibrational analysis of this compound would involve the application of both Infrared (IR) and Raman spectroscopy. These complementary techniques probe the vibrational modes of a molecule, providing a unique spectroscopic fingerprint.

In a typical analysis, the IR spectrum would be expected to show strong absorptions corresponding to the key functional groups present in the molecule. For instance, the carboxylic acid moiety would exhibit a very broad O-H stretching band, generally in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded dimers formed in the solid state or in concentrated solutions. Additionally, a sharp and intense C=O (carbonyl) stretching vibration would be anticipated around 1700-1725 cm⁻¹.

The 4-methoxyphenyl (B3050149) group would contribute several characteristic bands. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. The C-O-C (ether) linkage would likely produce strong asymmetric and symmetric stretching bands, typically in the 1250 cm⁻¹ and 1040 cm⁻¹ regions, respectively. The out-of-plane C-H bending vibrations of the para-substituted benzene (B151609) ring would give rise to a strong band in the 850-800 cm⁻¹ range.

Raman spectroscopy would complement the IR data. While the O-H stretch is often weak in the Raman spectrum, the aromatic ring vibrations, particularly the ring breathing modes, would be expected to produce strong and sharp signals. The C=O stretch would also be Raman active.

A full analysis would involve the assignment of all major observed bands to their corresponding vibrational modes, often aided by computational modeling, such as Density Functional Theory (DFT) calculations. This would provide a detailed understanding of the molecule's vibrational behavior. However, at present, no such experimental spectra or detailed assignments for this compound are available in the public domain.

X-ray Crystallography for Solid-State Structural Analysis

To definitively determine the three-dimensional arrangement of atoms and molecules of this compound in the solid state, single-crystal X-ray diffraction analysis would be required. This powerful technique provides precise information on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule.

A successful crystallographic study would elucidate the spatial relationship between the 4-methoxyphenyl group, the chiral center at the second carbon, and the isopropyl group. It would also reveal the packing of the molecules in the crystal lattice, including intermolecular interactions such as hydrogen bonding from the carboxylic acid groups and potential π-stacking of the aromatic rings. This information is crucial for understanding the physical properties of the solid material.

While crystal structures of related compounds, such as 2-(4-methoxyphenyl)-3-methyl-1,8-naphthyridine, have been reported, this data cannot be extrapolated to definitively describe the crystal structure of this compound due to significant differences in their molecular structures and functional groups. The search for a published crystal structure for the title compound has been unsuccessful.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting various molecular properties of 2-(4-Methoxyphenyl)-3-methylbutanoic acid. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenyl (B3050149) ring, particularly the oxygen atom of the methoxy (B1213986) group and the aromatic π-system. The LUMO is likely concentrated around the carboxylic acid group, which is electron-withdrawing. A smaller HOMO-LUMO gap suggests higher reactivity, indicating a greater ease of electronic transitions.

Table 1: Illustrative Frontier Molecular Orbital Properties for this compound Note: The following values are representative examples for a molecule of this type and are not based on published experimental data for this specific compound.

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap (ΔE)5.3

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In the MEP map of this compound, the most negative potential (typically colored red) would be concentrated around the oxygen atoms of the carboxylic acid and methoxy groups, indicating these are the primary sites for electrophilic attack. Regions of positive potential (blue) would be found around the acidic hydrogen of the carboxyl group, marking it as a site for nucleophilic attack.

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies, one can assign specific spectral bands to the corresponding molecular motions (e.g., stretching, bending) of the functional groups.

For this compound, key vibrational modes would include:

O-H stretching from the carboxylic acid group, typically appearing as a broad band in the high-frequency region of the IR spectrum.

C=O stretching from the carbonyl in the carboxylic acid, which presents as a strong, sharp peak.

C-O-C stretching from the methoxy ether linkage.

Aromatic C-H and C=C stretching from the phenyl ring.

Table 2: Illustrative Vibrational Frequencies for Key Functional Groups Note: These are typical frequency ranges and are not based on published experimental data for this specific compound.

Functional GroupVibrational ModeTypical Wavenumber (cm-1)
Carboxylic AcidO-H Stretch3300-2500 (broad)
Carboxylic AcidC=O Stretch1720-1700
Methoxy GroupC-O-C Asymmetric Stretch1275-1200
Phenyl RingC=C Stretch1600-1450

From the HOMO and LUMO energies, several quantum chemical parameters can be calculated to quantify the global reactivity of this compound. These descriptors help in understanding its chemical behavior in reactions. researchgate.netbiointerfaceresearch.com

Chemical Potential (μ) : Describes the tendency of electrons to escape from a system.

Chemical Hardness (η) : Measures the resistance to change in electron distribution.

Global Electrophilicity Index (ω) : Quantifies the electrophilic nature of a molecule.

Table 3: Illustrative Global Reactivity Descriptors Note: Values are calculated from the illustrative HOMO/LUMO energies in Table 1 and are not from published data.

ParameterFormulaIllustrative Value (eV)
Chemical Potential (μ)(EHOMO + ELUMO) / 2-3.85
Chemical Hardness (η)(ELUMO - EHOMO) / 22.65
Electrophilicity Index (ω)μ2 / (2η)2.79

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the conformational dynamics and interactions of a molecule within a specific environment, such as in solution. nih.gov

MD simulations of this compound in a solvent (e.g., water or an organic solvent) would reveal its conformational flexibility and preferred shapes. The molecule possesses several rotatable single bonds, leading to a landscape of different conformers. Key rotations would occur around the bond connecting the phenyl ring to the chiral carbon and the bonds within the butanoic acid chain.

Molecular Mechanics (MM) and Force Field Optimization

Molecular mechanics is a computational method that uses classical physics to model the potential energy of a system of atoms. It is a powerful tool for studying large molecules and molecular systems, offering a balance between computational cost and accuracy.

A key component of MM is the force field , a set of parameters and equations that describe the potential energy of a molecule as a function of its atomic coordinates. For a molecule like this compound, a suitable force field would need to accurately represent the energies associated with:

Bond stretching

Angle bending

Torsional rotations (dihedral angles)

Van der Waals and electrostatic interactions

Commonly used force fields for organic molecules include AMBER, CHARMM, and MMFF94. avogadro.cc The selection of a force field is critical and depends on the specific properties being investigated.

Force field optimization is the process of refining the force field parameters to better reproduce experimental data or high-level quantum mechanical calculations. This can involve adjusting parameters such as bond force constants, equilibrium bond lengths and angles, and partial atomic charges. For this compound, optimization might focus on accurately reproducing its conformational energies, vibrational spectra, or condensed-phase properties like density and heat of vaporization. The goal is to develop a force field that is both accurate and transferable to related molecules. nih.govnih.govutexas.edu

Force Field Parameter Description Relevance to this compound
Bond StretchingEnergy required to stretch or compress a bond.Crucial for the C-C, C-O, C=O, and C-H bonds.
Angle BendingEnergy required to bend the angle between three bonded atoms.Defines the geometry around each atom, including the tetrahedral chiral center.
Torsional TermsEnergy associated with rotation around a bond.Determines the conformational preferences of the isopropyl and methoxyphenyl groups.
Non-bonded ParametersDescribes van der Waals and electrostatic interactions.Essential for modeling intermolecular interactions and crystal packing.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor or target), which is typically a protein or other biomacromolecule. This method is widely used in drug discovery to screen virtual libraries of compounds for their potential to bind to a specific biological target. herts.ac.uk

For this compound, molecular docking studies could be employed to investigate its potential interactions with various enzymes or receptors. The process involves:

Preparation of the Ligand and Target: The three-dimensional structures of both this compound and the target protein are prepared. This may involve generating a 3D conformation of the ligand and preparing the protein structure by adding hydrogen atoms and assigning partial charges.

Docking Simulation: A docking algorithm systematically explores different orientations and conformations of the ligand within the binding site of the target.

Scoring and Analysis: The different poses of the ligand are evaluated using a scoring function that estimates the binding affinity. The top-scoring poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

The results of molecular docking can provide valuable hypotheses about the mechanism of action of this compound and guide the design of new analogues with improved binding affinity or selectivity.

Interaction Type Potential Role in Binding
Hydrogen BondingThe carboxylic acid group can act as a hydrogen bond donor and acceptor. The methoxy oxygen can act as a hydrogen bond acceptor.
Hydrophobic InteractionsThe phenyl ring and the isopropyl group can engage in hydrophobic interactions with nonpolar residues in the binding pocket.
π-π StackingThe phenyl ring can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan in the target protein.
Electrostatic InteractionsThe partial charges on the atoms can lead to favorable electrostatic interactions with charged or polar residues.

Theoretical Aspects of Quantitative Structure-Activity Relationship (QSAR) for Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.govmdpi.com

For analogues of this compound, a QSAR study would involve the following steps:

Data Set: A series of structurally related analogues with measured biological activities is required.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each analogue. These descriptors quantify various aspects of the molecular structure, such as:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D structure (e.g., molecular surface area, volume).

Electronic descriptors: Related to the electron distribution (e.g., partial charges, dipole moment).

Physicochemical descriptors: Such as lipophilicity (logP) and polarizability.

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using statistical techniques like cross-validation and by testing it on an external set of compounds not used in the model development.

A validated QSAR model for analogues of this compound can be used to:

Predict the biological activity of new, unsynthesized analogues.

Provide insights into the structural features that are important for activity.

Guide the design of new compounds with enhanced potency and desired properties. nih.gov

Descriptor Class Example Descriptors Potential Influence on Activity
StericMolecular volume, surface area, shape indices.Can affect how well the molecule fits into a binding site.
ElectronicPartial atomic charges, dipole moment, HOMO/LUMO energies.Important for electrostatic and covalent interactions with the target.
HydrophobicLogP, molar refractivity.Influences the compound's ability to cross cell membranes and interact with hydrophobic pockets.
TopologicalConnectivity indices, Wiener index.Reflects the branching and overall shape of the molecule.

Reaction Mechanisms and Pathways

Mechanistic Elucidation of Synthetic Transformations

The chemical synthesis of 2-(4-Methoxyphenyl)-3-methylbutanoic acid typically involves the alkylation of a 4-methoxyphenylacetic acid derivative. The mechanism of this transformation is centered around the formation and reaction of enolate intermediates.

The key intermediates in the synthesis of this compound are enolates derived from a suitable precursor, such as an ester of 4-methoxyphenylacetic acid. The formation of the enolate is achieved by treating the precursor with a strong base, which deprotonates the α-carbon.

The resulting enolate is a resonance-stabilized species, with the negative charge delocalized between the α-carbon and the oxygen atom of the carbonyl group. This delocalization is key to its reactivity. The enolate can be represented by the following resonance structures:

Resonance structures of the enolate intermediateFigure 1.

The characterization of these transient enolate intermediates is often challenging due to their high reactivity. However, their existence and structure can be inferred from the products of the reaction and through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy under specific conditions (e.g., low temperature). The geometry of the enolate (E or Z) can significantly influence the stereochemical outcome of the alkylation reaction.

The alkylation of unsymmetrical ketones or esters can lead to the formation of two different enolates: the kinetic and the thermodynamic enolate. While 4-methoxyphenylacetic acid esters only have one acidic α-proton, the principles of kinetic and thermodynamic control are still relevant in the context of the reaction conditions.

Kinetic Control: Favored under conditions of strong, bulky bases (like lithium diisopropylamide, LDA) at low temperatures. These conditions lead to the rapid, irreversible formation of the most accessible enolate.

Thermodynamic Control: Favored under conditions that allow for equilibration, such as weaker bases, higher temperatures, and longer reaction times. These conditions lead to the formation of the more stable enolate.

The choice of reaction conditions can thus influence the efficiency and selectivity of the synthesis of this compound. The table below summarizes the general conditions favoring kinetic versus thermodynamic enolate formation.

FeatureKinetic ControlThermodynamic Control
Base Strong, bulky (e.g., LDA)Weaker (e.g., NaOEt)
Temperature Low (e.g., -78 °C)Higher (e.g., room temp.)
Reaction Time ShortLong
Solvent Aprotic (e.g., THF)Protic or aprotic
Product Less substituted (faster formed)More substituted (more stable)

The synthesis of a specific stereoisomer of this compound requires control over the stereochemistry of the alkylation step. This is often achieved through the use of chiral auxiliaries. A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical course of the reaction, and is subsequently removed.

The general strategy involves the following steps:

Attachment of a chiral auxiliary to 4-methoxyphenylacetic acid to form a chiral ester or amide.

Deprotonation to form a chiral enolate. The chiral auxiliary shields one face of the enolate, forcing the alkylating agent to approach from the less hindered face.

Alkylation of the chiral enolate with an isopropyl halide, which proceeds with high diastereoselectivity.

Removal of the chiral auxiliary to yield the desired enantiomer of this compound.

Commonly used chiral auxiliaries for this purpose include Evans oxazolidinones and pseudoephedrine derivatives. The stereochemical outcome is dependent on the specific auxiliary used and the reaction conditions. The table below lists some common chiral auxiliaries and their typical applications in stereoselective alkylation.

Chiral AuxiliaryClassTypical Application
Evans OxazolidinonesOxazolidinoneDiastereoselective alkylation of carboxylic acid derivatives
PseudoephedrineAmino alcoholAsymmetric synthesis of α-substituted carboxylic acids
(S)-(-)-1-PhenylethylamineChiral amineResolution of racemic carboxylic acids
(1R,2S)-(-)-EphedrineAmino alcoholChiral auxiliary for asymmetric synthesis

Biosynthetic Pathways and Enzymatic Synthesis (for related structural motifs)

While specific biosynthetic pathways for this compound have not been elucidated, the structural motifs present in the molecule are found in a variety of natural products. The biosynthesis of these related compounds can provide insights into potential enzymatic or microbial routes for the synthesis of this compound.

Many microorganisms and enzymes are capable of producing chiral carboxylic acids, including 2-arylpropanoic acids, which are structurally related to this compound. These biocatalytic methods offer advantages in terms of stereoselectivity and sustainability.

Enzymes such as lipases and esterases are widely used for the kinetic resolution of racemic mixtures of 2-arylpropanoic acids. In a kinetic resolution, one enantiomer of the racemate is selectively transformed into a different compound, allowing for the separation of the two enantiomers. For example, a lipase (B570770) can selectively catalyze the esterification of one enantiomer of a racemic carboxylic acid, leaving the other enantiomer unreacted.

Furthermore, some microorganisms are capable of the de novo synthesis of aromatic carboxylic acids from simple carbon sources through various metabolic pathways, such as the shikimate pathway which produces aromatic amino acids that can be further converted to other aromatic compounds. While no specific microbial strain has been reported to produce this compound, the existing knowledge on the biosynthesis of related molecules suggests that it may be possible to engineer a microorganism for this purpose. The table below lists some enzymes and microorganisms involved in the synthesis of related carboxylic acids.

Enzyme/MicroorganismApplication
Candida rugosa lipaseKinetic resolution of 2-arylpropanoic acids
Pseudomonas sp.Biotransformation of aromatic compounds
Phenylalanine ammonia-lyase (PAL)Synthesis of cinnamic acid from phenylalanine
Saccharomyces cerevisiae (engineered)Production of various organic acids

Derivatization Strategies and Analogue Synthesis

Systematic Structural Modifications of the Core Scaffold

Systematic modifications of the 2-(4-methoxyphenyl)-3-methylbutanoic acid core are fundamental to refining its characteristics. These alterations typically focus on the carboxylic acid group, the aromatic ring, and the interconversion of its functional groups.

The carboxylic acid moiety is a primary site for derivatization, commonly through esterification and amidation. These reactions alter the compound's polarity, solubility, and interactions with biological targets.

Ester Derivatives: Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic catalysis or by using coupling agents. This process can yield a variety of derivatives, from simple alkyl esters to more complex molecules. A notable example is the synthesis of methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, a key intermediate for diltiazem, which can be prepared from methyl (E)-4-methoxycinnamate. capes.gov.br

Amide Derivatives: Amide synthesis involves the reaction of the carboxylic acid with an amine, often facilitated by activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). This allows for the introduction of diverse substituents, enabling a thorough exploration of the chemical space around the scaffold.

A summary of common ester and amide derivatization reactions is presented below:

Reaction TypeReagentsProduct Type
Fischer EsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄)Ester
AmidationAmine, Coupling Agent (e.g., DCC, EDC)Amide

The methoxy-substituted phenyl ring can be further functionalized via electrophilic aromatic substitution. masterorganicchemistry.com The methoxy (B1213986) group directs incoming electrophiles to the ortho and para positions. Key reactions include:

Nitration: Introduces a nitro group (-NO₂) using a mixture of nitric and sulfuric acids.

Halogenation: Incorporates halogens (e.g., -Cl, -Br) with a Lewis acid catalyst. masterorganicchemistry.com

Friedel-Crafts Reactions: Adds alkyl or acyl groups to the ring. masterorganicchemistry.com

These modifications alter the molecule's electronic and steric properties, which can influence its biological activity. Although these are standard aromatic substitution reactions, their successful application can be challenging when the aryl halide is not activated by electron-withdrawing groups. libretexts.org

The functional groups of this compound can be converted to create a wider range of analogues. organic-chemistry.orgvanderbilt.edu The carboxylic acid can be reduced to a primary alcohol, 2-(4-methoxyphenyl)-3-methylbutan-1-ol, which can then be further modified. The methoxy group can be demethylated to the corresponding phenol, creating a new site for derivatization.

Functional GroupConversion ReactionReagentsResulting Functional Group
Carboxylic AcidReductionLiAlH₄, B₂H₆Primary Alcohol
Methoxy GroupDemethylationBBr₃Phenol

Design and Synthesis of Complex Analogues

The creation of complex analogues involves significant structural changes to the this compound scaffold. This can include replacing the phenyl ring with a heterocyclic system or substituting the isopropyl group with other bulky moieties to explore different steric and electronic effects. The synthesis of constrained analogues, such as cyclopropyl (B3062369) derivatives of related structures like 2-amino-4-phosphonobutanoic acid, has been shown to be a valuable strategy for probing the biologically active conformation of a molecule. nih.gov

Scaffold-Based Drug Discovery and Diversification Strategies

The this compound structure can serve as a core scaffold for generating libraries of related compounds, a key strategy in drug discovery. csmres.co.ukresearchgate.netsciencedaily.com

This compound is a valuable building block for synthesizing more complex molecules due to its accessible functional groups. csmres.co.ukresearchgate.netsciencedaily.com For instance, the related compound tetronic acid has been used as a building block for pharmaceutically active compounds. mdpi.com Similarly, 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol, which shares the 4-methoxyphenyl (B3050149) group, is an important intermediate for creating terminal arylalkynes used in materials science. researchgate.net The strategic use of such building blocks is crucial in modern medicinal chemistry for developing new therapeutic agents. nih.gov

Exploration of Novel Molecular Scaffolds

The exploration of novel molecular scaffolds derived from this compound represents a key strategy in medicinal chemistry to access new chemical space and potentially discover analogues with differentiated pharmacological profiles. This process, often termed scaffold hopping or scaffold modification, involves chemically transforming the core structure of the parent molecule into new ring systems. Such modifications can significantly alter the compound's three-dimensional shape, electronic properties, and vectoral presentation of key pharmacophoric features, thereby influencing its interaction with biological targets.

Research in this area often focuses on intramolecular cyclization reactions or the derivatization of the carboxylic acid moiety to build new heterocyclic systems. These strategies aim to replace the original phenylbutanoic acid core with bioisosteric scaffolds that can mimic the parent compound's essential binding interactions while offering advantages in properties like metabolic stability, solubility, or patentability.

Synthesis of Oxadiazole Scaffolds

One common strategy for modifying the carboxylic acid group is its conversion into a 1,3,4-oxadiazole (B1194373) ring. This five-membered heterocycle is a well-established bioisostere for a carboxylic acid, capable of participating in similar hydrogen bonding interactions. nih.gov The synthesis typically begins with the conversion of the parent acid to its corresponding acid hydrazide.

The general synthetic route involves the esterification of this compound, followed by reaction with hydrazine (B178648) hydrate (B1144303) to yield the key intermediate, 2-(4-methoxyphenyl)-3-methylbutanehydrazide. nih.gov This hydrazide can then be cyclized with various reagents, such as orthoesters or carboxylic acid chlorides, in the presence of a dehydrating agent like phosphorus oxychloride, to afford a variety of 2,5-disubstituted 1,3,4-oxadiazoles. nih.govorganic-chemistry.org This approach allows for the introduction of diverse substituents at the 5-position of the oxadiazole ring, enabling a systematic exploration of the structure-activity relationship.

A representative synthetic scheme is the reaction of the acid hydrazide with an aromatic aldehyde to form an N-acylhydrazone, which is subsequently cyclized to the 1,3,4-oxadiazole. nih.gov

Table 1: Examples of Synthesized 1,3,4-Oxadiazole Derivatives

Compound IDStarting MaterialR-group on OxadiazoleGeneral Structure
OXA-12-(4-Methoxyphenyl)-3-methylbutanehydrazideMethyl
OXA-22-(4-Methoxyphenyl)-3-methylbutanehydrazidePhenyl
OXA-32-(4-Methoxyphenyl)-3-methylbutanehydrazide4-Chlorophenyl

Synthesis of Pyrazole (B372694) Scaffolds

Another avenue for scaffold exploration is the synthesis of pyrazole derivatives. Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms and are found in the core of numerous biologically active compounds. mdpi.com A common synthetic route to pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.gov

To apply this to this compound, the parent acid would first need to be converted into a suitable β-keto ester. This can be achieved through several steps, potentially involving the conversion of the acid to an acid chloride, followed by reaction with a malonic ester derivative and subsequent decarboxylation. Once the β-keto ester is obtained, its reaction with hydrazine or a substituted hydrazine can lead to the formation of a pyrazolone (B3327878) ring. nih.govfigshare.com

The versatility of this approach allows for the introduction of substituents on both the pyrazole ring and the side chain, offering a rich platform for generating a library of novel analogues.

Table 2: Potential Pyrazole Scaffolds via β-Keto Ester Intermediate

Compound IDHydrazine ReagentR-group on PyrazoleGeneral Structure
PYR-1Hydrazine hydrateH
PYR-2PhenylhydrazinePhenyl
PYR-3MethylhydrazineMethyl

Intramolecular Cyclization Strategies

Intramolecular cyclization of derivatives of this compound can lead to the formation of fused ring systems, representing a significant departure from the original scaffold. For instance, if an appropriate functional group is introduced onto the phenyl ring, an intramolecular reaction with the carboxylic acid or a derivative thereof can lead to the formation of a new heterocyclic ring fused to the phenyl ring.

One hypothetical approach could involve the nitration of the phenyl ring, followed by reduction to an amine. This amino derivative could then undergo an intramolecular amide bond formation to yield a lactam, effectively creating a dihydroquinolinone scaffold. The conditions for such cyclizations are often demanding and require careful optimization. nih.gov

These advanced synthetic strategies, while challenging, provide access to unique and rigidified scaffolds that can offer novel interactions with biological targets and lead to the discovery of compounds with improved properties.

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

Chiral Building Block in Asymmetric Synthetic Routes

The presence of a stereocenter at the α-carbon of 2-(4-Methoxyphenyl)-3-methylbutanoic acid makes it a valuable chiral building block in asymmetric synthesis. Chiral resolution of the racemic mixture allows for the separation of its enantiomers, which can then be used to introduce stereospecificity in the synthesis of more complex molecules. nih.gov This is a critical aspect in the development of pharmaceuticals, where often only one enantiomer of a drug is biologically active and the other may be inactive or even cause adverse effects.

The resolution of racemic mixtures can be achieved through various methods, including chiral chromatography. nih.gov Once the enantiomerically pure forms are obtained, they serve as starting materials or key intermediates in the synthesis of a wide range of organic compounds. The defined stereochemistry of the building block is transferred to the final product, ensuring the desired three-dimensional arrangement of atoms.

Precursor in the Synthesis of Complex Organic Molecules

This compound and its related structures serve as precursors in the synthesis of a variety of complex organic molecules. mdpi.combldpharm.com The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and alcohols, providing a handle for further molecular elaboration. evitachem.com The aromatic ring can also be modified through electrophilic substitution reactions.

For instance, derivatives of this acid are used in the synthesis of heterocyclic compounds. A notable example is the synthesis of 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid, a novel furo[3,2-h]quinolinacetic acid derivative, which was achieved through a multicomponent reaction involving 8-hydroxyquinoline, 4-methoxyphenylglyoxal, and Meldrum's acid. mdpi.com This highlights the utility of the 4-methoxyphenyl (B3050149) moiety in constructing complex fused ring systems.

Mechanistic Studies of Enzyme Inhibition and Receptor Binding

The structural motifs present in this compound and its analogs make them useful tools for mechanistic studies in medicinal chemistry, particularly in the investigation of enzyme inhibition and receptor binding.

Ligand Design and Binding Affinity Assessment

The design of selective ligands for biological targets is a cornerstone of drug discovery. The 4-methoxyphenyl group can engage in specific interactions, such as hydrophobic and π-stacking interactions, with the active sites of enzymes or the binding pockets of receptors. The carboxylic acid group can form hydrogen bonds or ionic interactions. By systematically modifying the structure of this compound, researchers can design libraries of compounds to probe these interactions and assess their binding affinities. For example, the pyrazoline compound derived from (E)-3-(2,3-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one was synthesized and evaluated for its tyrosinase inhibitory activity. researchgate.net

Structure-Activity Relationship (SAR) Investigations for Mechanistic Understanding

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. By synthesizing and testing a series of analogs of this compound with variations in the substituents on the phenyl ring, the alkyl chain, and the carboxylic acid group, researchers can elucidate the key structural features required for a specific biological effect. drugdesign.org These studies provide insights into the mechanism of action at a molecular level. For instance, SAR studies on aromatic ring-substituted ketamine esters have shown that the position and nature of substituents on the phenyl ring significantly influence their anesthetic and analgesic properties. mdpi.com The presence of a methoxy (B1213986) group, as in this compound, can impact the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

Development of Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. rjeid.compromega.com They are essential tools for target identification and validation in drug discovery. rjeid.commq.edu.au Derivatives of this compound can be functionalized to create chemical probes. For example, a fluorescent tag or a reactive group for covalent modification could be attached to the molecule. These probes can then be used to visualize the localization of a target protein within a cell or to identify its binding partners. The development of such probes requires a deep understanding of the target's biology and the probe's chemical properties to ensure selectivity and minimal off-target effects. promega.com

Advanced Analytical Methodologies for Research

Chromatographic Method Development and Validation for Analysis

Chromatographic techniques are fundamental to the separation and analysis of 2-(4-Methoxyphenyl)-3-methylbutanoic acid. The development of robust and validated methods ensures accurate and reproducible results, which are essential for research and quality control. nih.gov

Chiral Chromatography for Enantiomeric Purity Determination (e.g., Chiralpak Columns)

Due to the presence of a chiral center, this compound exists as two enantiomers. These stereoisomers can exhibit different biological activities, making their separation and quantification critical. Chiral chromatography is the cornerstone for determining the enantiomeric purity of this compound. sigmaaldrich.com

Chiral Stationary Phases (CSPs): The success of chiral separations largely depends on the choice of the chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those found in Daicel's CHIRALPAK® and CHIRALCEL® columns, are widely used and have demonstrated high success rates in resolving a broad range of enantiomers. daicelchiral.comuvison.com Columns like CHIRALPAK® AD, which features amylose (B160209) tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel, are particularly effective. uvison.com For more challenging separations, immobilized polysaccharide-derived CSPs (e.g., CHIRALPAK® IA, IB, IC) offer enhanced solvent compatibility, allowing for a wider range of mobile phases to be used for method development. daicelchiral.comchiraltech.com

Method Development: A systematic approach to method development is crucial for achieving optimal separation. This often involves screening various mobile phases and columns. For instance, a common strategy for immobilized CSPs involves an initial screening with a primary set of mobile phases, such as heptane/ethanol, heptane/2-propanol, and dichloromethane-based mixtures. chiraltech.com If necessary, a secondary set of mobile phases, including heptane/ethyl acetate, heptane/tetrahydrofuran, and pure alcohols, can be employed. chiraltech.com The ability to use a broad range of solvents with immobilized columns provides greater flexibility in fine-tuning the selectivity and resolution of the enantiomers. chiraltech.com For instance, a normal phase chiral liquid chromatography method was successfully developed for the enantiomeric purity evaluation of a similar compound, β-amino-β-(4-methoxyphenyl) propionic acid, using a pirkle-type column. researchgate.net

Key Parameters for Optimization:

Mobile Phase Composition: The ratio of the organic modifier (e.g., ethanol, isopropanol) to the non-polar solvent (e.g., hexane, heptane) significantly influences retention times and resolution.

Flow Rate: Adjusting the flow rate can impact the efficiency of the separation. Lower flow rates can sometimes lead to better resolution. sigmaaldrich.com

Temperature: Column temperature can affect the interaction between the analyte and the CSP, thereby influencing selectivity.

Below is a table summarizing typical column types and mobile phase systems used in the chiral separation of acidic compounds.

Column TypeChiral SelectorTypical Mobile Phase Systems
CHIRALPAK® AD-H Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane/Isopropanol/Trifluoroacetic Acid
CHIRALCEL® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane/Ethanol/Trifluoroacetic Acid
CHIRALPAK® IA Immobilized Amylose tris(3,5-dimethylphenylcarbamate)Broader range including Dichloromethane, MTBE, Ethyl Acetate
(R,R) Whelk-O1 Pirkle-type (donor-acceptor)n-Hexane/Ethanol/Trifluoroacetic Acid/Isopropylamine tsijournals.com

Advanced Separation Techniques (e.g., Multi-dimensional Gas Chromatography)

For the analysis of this compound in complex matrices or for the separation of trace impurities, advanced separation techniques like multi-dimensional gas chromatography (MDGC) offer significantly enhanced resolution and peak capacity. chromatographyonline.com

Comprehensive Two-Dimensional Gas Chromatography (GC×GC): GC×GC is a powerful iteration of MDGC where the entire sample is subjected to two distinct chromatographic separations. mdpi.com This technique is particularly advantageous for separating co-eluting compounds that would otherwise overlap in a single-dimension GC analysis. chromatographyonline.com The two columns in a GC×GC system typically have different stationary phase selectivities (orthogonal), providing a much greater separation space. mdpi.com

Heart-Cutting MDGC: In heart-cutting MDGC, specific, unresolved portions of the chromatogram from the first column are selectively transferred to a second column with a different stationary phase for further separation. monash.edu This targeted approach is useful for analyzing specific components of interest within a complex mixture.

Applications in Chiral Analysis: MDGC can also be employed for chiral analysis, often by using a chiral column as either the first or second dimension. monash.edu This can be particularly effective for resolving the enantiomers of this compound from other components in a complex sample.

The following table outlines the principles and advantages of advanced GC techniques.

TechniquePrincipleKey Advantages
Comprehensive 2D GC (GC×GC) The entire sample passes through two different columns connected in series. mdpi.comGreatly increased peak capacity, improved resolution of complex mixtures, structured chromatograms. chromatographyonline.com
Heart-Cutting MDGC Selected fractions from the first column are transferred to a second column for further separation. monash.eduHigh-resolution analysis of specific target compounds, increased sensitivity for trace components.

Development of Quantitative Spectroscopic Analysis Techniques

While chromatography is essential for separation, spectroscopic techniques are vital for the quantification and structural elucidation of this compound.

UV-Visible Spectroscopy: UV-Vis spectroscopy can be used for quantitative analysis, particularly when coupled with a liquid chromatograph (HPLC-UV). The absorbance of the compound at a specific wavelength is proportional to its concentration. For a related compound, 2-(4-isobutylphenyl)propanoic acid, the UV-Vis spectrum was recorded in the 200-400 nm range. researchgate.net This technique is valuable for routine analysis and quantification following chromatographic separation.

Infrared (IR) Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy provides information about the functional groups present in the molecule. For a similar compound, 2-(4-isobutylphenyl)propanoic acid, FT-IR spectra were recorded to identify characteristic vibrational modes. researchgate.net This can be used for structural confirmation and to identify the presence of the carboxylic acid and methoxyphenyl groups in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for the structural elucidation of this compound. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structure confirmation.

Mass Spectrometry (MS): When coupled with gas or liquid chromatography (GC-MS or LC-MS), mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. This is crucial for both identification and quantification, especially at trace levels.

The development of quantitative methods using these spectroscopic techniques requires careful calibration and validation to ensure accuracy and reliability.

Spectroscopic TechniqueInformation ProvidedApplication in Analysis
UV-Visible Spectroscopy Electronic transitions, quantitative concentrationQuantitative analysis post-chromatography
Infrared Spectroscopy Molecular vibrations, functional groupsStructural confirmation, identification of key functional groups
NMR Spectroscopy Chemical structure, connectivity of atomsUnambiguous structural elucidation
Mass Spectrometry Molecular weight, fragmentation patternIdentification and quantification, especially at trace levels

Q & A

Basic Characterization and Physicochemical Properties

Q: What are the key physicochemical parameters of 2-(4-Methoxyphenyl)-3-methylbutanoic acid, and how can they be experimentally validated? A: Key parameters include:

  • Molecular formula : C₁₂H₁₆O₃, Molecular weight : 208.25 g/mol .
  • Melting point : 153–156 °C; Boiling point : 155–157 °C (at 0.1 Torr) .
  • pKa : Predicted 4.41 ± 0.10 (use potentiometric titration for validation) .
  • Density : 1.087 ± 0.06 g/cm³ (validate via pycnometry).
    Methodological Validation :
  • Melting/Boiling Points : Differential Scanning Calorimetry (DSC) or capillary methods.
  • pKa : Conductometric titration in aqueous/organic solvents.
  • Density : Gas pycnometry or buoyancy methods.

Synthetic Routes and Optimization

Q: What are the reported synthetic pathways for this compound, and how can side products be minimized? A: While direct synthesis is not detailed in the evidence, analogous routes for structurally related compounds include:

  • Stepwise alkylation/arylation : For example, coupling 4-methoxyphenyl groups to a 3-methylbutanoic acid backbone via Friedel-Crafts acylation .
  • Chiral synthesis : Use of (S)-2-hydroxy-3-methylbutanoic acid intermediates, as seen in peptide synthesis (e.g., ).
    Optimization Tips :
  • Monitor reaction progress via TLC or HPLC to detect intermediates.
  • Use protecting groups (e.g., benzyloxycarbonyl) to prevent unwanted substitutions .
  • Purify via recrystallization (ethanol/water) or silica gel chromatography.

Functional Applications in Material Science

Q: How can the corrosion inhibition potential of this compound be evaluated in alkaline environments? A: Adapt methodologies from structurally similar inhibitors (e.g., ):

Gravimetric Analysis : Immerse mild steel in 0.1 M KOH with varying inhibitor concentrations (50–500 ppm). Measure weight loss over 24–72 hours.

Electrochemical Techniques :

  • Potentiodynamic Polarization : Determine corrosion current density (Icorr) and potential (Ecorr).
  • Electrochemical Impedance Spectroscopy (EIS) : Assess charge transfer resistance (Rct) and double-layer capacitance.

Theoretical Simulations : Compute HOMO-LUMO energy gaps (DFT) to correlate electronic structure with inhibition efficiency .

Addressing Contradictory Data in Synthesis

Q: How can researchers resolve discrepancies in reported melting points or reaction yields for this compound? A:

  • Reproducibility Checks : Repeat synthesis under controlled conditions (e.g., inert atmosphere, standardized reagents).
  • Analytical Cross-Validation :
    • Purity : HPLC with UV detection (λ = 254 nm) or GC-MS.
    • Crystallinity : X-ray diffraction (XRD) to confirm polymorphic forms.
  • Isomer Identification : Use chiral chromatography or NMR (e.g., NOESY) to detect stereoisomers, which may affect melting points .

Biological Activity Assessment

Q: What methodologies are suitable for screening the biological activity of this compound? A: Based on related studies ( ):

Enzyme Inhibition Assays :

  • Target Enzymes : Cyclooxygenase (COX) or lipoxygenase (LOX) for anti-inflammatory potential.
  • Protocol : Incubate enzyme with compound (1–100 µM) and monitor substrate conversion spectrophotometrically.

Cytotoxicity Screening :

  • Use MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

Receptor Binding Studies : Radioligand displacement assays for GPCR targets (e.g., angiotensin receptors) .

Safe Handling and Storage

Q: What precautions are necessary for handling this compound in the laboratory? A: Based on safety data sheets ( ):

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust.
  • Storage : In airtight containers under nitrogen, away from moisture and light (20–25°C) .
  • Spill Management : Neutralize with sodium bicarbonate, then absorb with inert material (e.g., vermiculite).

Stability Under Experimental Conditions

Q: How can the stability of this compound be assessed in aqueous/organic solvents during long-term experiments? A:

Accelerated Stability Studies :

  • Expose to varying pH (2–12), temperatures (4–60°C), and light conditions.
  • Analyze degradation via HPLC every 24 hours.

Kinetic Modeling : Determine degradation rate constants (k) using Arrhenius plots.

Identification of Degradants : LC-MS/MS to characterize oxidation/hydrolysis products (e.g., demethylation of methoxy group) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Methoxyphenyl)-3-methylbutanoic acid
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2-(4-Methoxyphenyl)-3-methylbutanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.